molecular formula C17H19FN4O2S B2532092 4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine CAS No. 2380058-53-5

4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine

Cat. No. B2532092
CAS RN: 2380058-53-5
M. Wt: 362.42
InChI Key: CWXIZRGVGSGSRB-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 21473236

Synthesis Analysis

The synthesis of this compound involves several steps. One approach includes the reaction of 4-iodobenzonitrile with a 4-substituted phenol in the presence of Cul and dicaesium carbonate at 90°C . This is followed by amidoxime formation using di-isopropyl ethyl amine (DIPEA) in THF and cyclocondensation to yield 1,2,4-oxadiazole using tetrabutylammonium fluoride (TBAF) .


Molecular Structure Analysis

The molecular structure of 4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine consists of a pyrimidine ring with a cyclopropyl group, a sulfonyl group, and a fluoro substituent. The phenyl ring is attached to the pyrimidine core .


Physical And Chemical Properties Analysis

  • Molar Volume : 181.9 cm³/mol

Future Directions

: ChemSpider: 4-(4-Cyclopropyl-1-piperazinyl)aniline : Springer: A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents

properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c18-15-16(13-4-2-1-3-5-13)19-12-20-17(15)21-8-10-22(11-9-21)25(23,24)14-6-7-14/h1-5,12,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXIZRGVGSGSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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